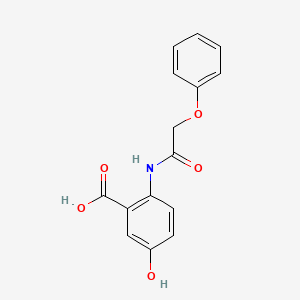

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In a study, two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) . These 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .Molecular Structure Analysis

The structural elucidation of these compounds was performed using 1H NMR and 13C NMR .Chemical Reactions Analysis

The 5-amino-2-hydroxy benzoic acid was used as the starting reagent to obtain 5-acetamido-2-hydroxy benzoic acid and its derivatives by acetylation and N-acylation reactions with benzoyl chloride or phenylacetyl chloride, using water or ethyl acetate as solvents and potassium carbonate as a catalyst .Physical And Chemical Properties Analysis

The molecular formula of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is C15H13NO5. The molecular weight is 287.271.科学的研究の応用

Pharmaceutical Research and Drug Development

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid serves as a valuable building block in the synthesis of innovative drug candidates. Its chemical structure allows researchers to explore new avenues in drug discovery, leading to more effective and personalized therapies. By leveraging its distinct properties, scientists can develop targeted treatments for a wide spectrum of health conditions .

Anti-Inflammatory Properties

Derived from salicylic acid, HPPB exhibits anti-inflammatory effects. Researchers have studied its potential as an anti-inflammatory agent, which could contribute to managing inflammatory diseases and conditions. Understanding its mechanism of action and interactions with cellular pathways is essential for harnessing its therapeutic benefits.

Analgesic Activity

Studies have investigated the analgesic properties of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid derivatives. These compounds may act as pain relievers, making them relevant in pain management strategies. Further research is needed to elucidate their precise mechanisms and optimize their efficacy .

Antipyretic Effects

HPPB has demonstrated antipyretic (fever-reducing) properties. Researchers explore its potential in managing fever-related conditions. Understanding its impact on fever pathways and its safety profile is crucial for clinical applications.

Material Science Innovations

Beyond pharmaceuticals, 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid contributes to material science advancements. Its unique structure opens doors for designing novel materials, coatings, and functional surfaces. Researchers investigate its compatibility with various substrates and its role in enhancing material properties .

Environmental Applications

While less explored, HPPB’s environmental applications are gaining attention. Researchers investigate its behavior in aquatic ecosystems, potential degradation pathways, and its impact on water quality. Understanding its fate in the environment informs risk assessments and sustainable practices .

Safety And Hazards

The safety data sheet for a similar compound, 2-(2-hydroxybenzoyl)-benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

5-hydroxy-2-[(2-phenoxyacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-10-6-7-13(12(8-10)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKSRORSSOVODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)

![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)